molecular formula C10H21N3O3 B1519267 tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate CAS No. 72039-28-2

tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate

Cat. No. B1519267
CAS RN: 72039-28-2
M. Wt: 231.29 g/mol
InChI Key: WMBPJIUIZSZLSH-ZETCQYMHSA-N
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Description

“tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate” is a chemical compound with the CAS Number: 72039-28-2. It has a molecular weight of 231.3 . The IUPAC name for this compound is tert-butyl (1S)-1- (hydrazinocarbonyl)-2-methylpropylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H21N3O3/c1-6(2)7(8(14)13-11)12-9(15)16-10(3,4)5/h6-7H,11H2,1-5H3,(H,12,15)(H,13,14)/t7-/m0/s1 . This code can be used to generate the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a melting point of 116-117 degrees Celsius . More detailed physical and chemical properties could not be found in the web search results.

Scientific Research Applications

Subheading Declining Exposure to Fragrance Chemicals Over Time

A study by Scherer et al. (2020) focused on the fragrance chemical 2-(4-tert-butylbenzyl)propionaldehyde, commonly found in cosmetic products. They used a newly developed LC-MS/MS method to analyze urine samples for metabolites of this chemical. Their research found significant decreases over time in the concentration of the primary metabolites, indicating a reduced exposure to this fragrance chemical from 2000 to 2018. Although the exposure trend was declining, the presence of metabolites in nearly all samples suggests widespread exposure, emphasizing the need for continued efforts to minimize contact with this compound.

Toxicokinetics of Fuel Oxygenates

Subheading Biotransformation and Kinetics of Fuel Additives

The study by Dekant et al. (2001) explored the toxicokinetics and biotransformation of fuel oxygenates like methyl-tert.butyl ether (MTBE) and ethyl-tert.butyl ether (ETBE) in both rats and humans. Their research underlined that after inhalation, these compounds are rapidly absorbed and then quickly cleared through exhalation and biotransformation into urinary metabolites. The study highlighted the similarity in the biotransformation process of these ethers between humans and rats, suggesting the absence of reactive and potentially toxic metabolites during the biotransformation phase.

Controlled Exposure Studies

Subheading Evaluating the Uptake and Kinetics of Fuel Additives

In controlled exposure studies, Nihlen et al. (1998) assessed the uptake and disposition of ethyl tert-butyl ether (ETBE). Healthy male volunteers were exposed to ETBE vapor, and the study measured the levels of ETBE and its metabolites in exhaled air, blood, and urine. The study provided a comprehensive kinetic profile of ETBE, showing its rapid uptake and elimination. It suggested that tert-butyl alcohol (TBA) might be a more suitable biomarker for ETBE exposure than the ether itself.

Safety and Hazards

The safety information available indicates that this compound may be an irritant . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl N-[(2S)-1-hydrazinyl-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O3/c1-6(2)7(8(14)13-11)12-9(15)16-10(3,4)5/h6-7H,11H2,1-5H3,(H,12,15)(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBPJIUIZSZLSH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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